N-benzyl-2-methylbenzamide
Description
Contextualization within Amide Chemistry and Benzamide (B126) Derivatives
Amides are a class of organic compounds characterized by a carbonyl group (C=O) bonded to a nitrogen atom. wikipedia.org They are derivatives of carboxylic acids where the hydroxyl group is replaced by an amino group. wikipedia.org The linkage of a carbonyl group to an amino group is referred to as an amide group or, in the context of proteins, a peptide bond. wikipedia.org Amides can be classified as primary, secondary, or tertiary based on the number of acyl groups attached to the nitrogen atom. wikipedia.org
Benzamides are a specific subset of amides where the carbonyl group is attached to a benzene (B151609) ring. wikipedia.org Benzamide itself, with the chemical formula C₇H₇NO, is the simplest amide derivative of benzoic acid. wikipedia.org The structure of N-benzyl-2-methylbenzamide places it within this class of compounds. It is a derivative of benzamide with a benzyl (B1604629) group and a hydrogen atom attached to the nitrogen, and a methyl group at the ortho-position (position 2) of the benzene ring. nih.gov Its molecular formula is C₁₅H₁₅NO. nih.gov
Historical Perspective on Research Involving this compound and Related Structures
Research into benzamide and its derivatives has a significant history, with many compounds in this class being investigated for various applications, including as analgesics. wikipedia.org The amide functional group is a cornerstone in many biologically active molecules, both natural and synthetic, making it a focal point for medicinal chemists and chemical biologists. ajchem-a.com
While specific historical research milestones for this compound are not extensively documented in readily available literature, the broader class of N-benzylbenzamides has been a subject of study. For instance, research has been conducted on N-benzylbenzamides as potential modulators for biological targets like peroxisome proliferator-activated receptors (PPARs). acs.org These studies provide a foundation for understanding the structure-activity relationships within this class of compounds. The investigation of the rotational energy surface of related molecules like N-methylbenzamide has also contributed to the understanding of the conformational properties of benzamide derivatives. acs.org
Current Research Landscape and Emerging Themes for this compound
Contemporary research continues to explore the potential of this compound and its structural analogs in various domains of chemical science.
One emerging theme is the synthesis and investigation of novel N-benzylbenzamide derivatives as potential therapeutic agents. For example, series of N-benzylbenzamide derivatives have been designed and synthesized as tubulin polymerization inhibitors, showing potent antitumor activities. researchgate.netnih.gov These studies highlight the importance of the N-benzylbenzamide scaffold in the design of new anticancer agents. nih.gov
Another area of active research involves the use of N-benzylbenzamide derivatives as platforms for developing dual-target ligands. A notable study focused on N-benzylbenzamides as dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ), which could have implications for treating metabolic syndrome. acs.orgfigshare.com
Furthermore, the synthesis of N-alkyl-2-benzylbenzamides, a category that includes derivatives of this compound, is being explored through novel catalytic methods. mdpi.com The development of efficient synthetic routes is crucial for making these compounds more accessible for further research and potential applications. mdpi.com
The physical and chemical properties of this compound are also well-characterized, with data available in various chemical databases. nih.govuni.lu This foundational information, including spectroscopic data, is essential for its identification and use in further synthetic and analytical studies. nih.gov
Properties
IUPAC Name |
N-benzyl-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-12-7-5-6-10-14(12)15(17)16-11-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDLPGKVRZFDKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70969655 | |
| Record name | N-Benzyl-2-methylbenzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70969655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5448-38-4 | |
| Record name | NSC17941 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17941 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Benzyl-2-methylbenzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70969655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for N Benzyl 2 Methylbenzamide and Its Analogues
Direct Amidation Strategies for N-benzyl-2-methylbenzamide Synthesis
Direct amidation involves the formation of an amide bond directly from a carboxylic acid and an amine, typically with the removal of a water molecule. This approach is considered environmentally benign as it avoids the use of stoichiometric activating agents, which generate significant waste. diva-portal.org
The direct condensation of 2-methylbenzoic acid with benzylamine (B48309) is a primary route to this compound. This transformation often requires a catalyst to proceed under milder conditions and achieve high yields. Various metal catalysts and reagents have been developed to facilitate this reaction.
For instance, catalysts based on Group (IV) metals like zirconium(IV) chloride (ZrCl₄) and titanium(IV) fluoride (B91410) (TiF₄) have proven effective. diva-portal.orgrsc.org In a study using TiF₄, the reaction between 2-methylbenzoic acid and benzylamine resulted in a 95% yield of this compound. rsc.org Similarly, ZrCl₄ has been employed to catalyze direct amide couplings, although specific yield data for this compound in some studies showed moderate conversion under initial screening conditions. diva-portal.orgrsc.org Nickel(II) chloride (NiCl₂) has also been identified as an efficient, recyclable catalyst for the direct amidation of various phenylacetic acids and benzylamines, suggesting its potential applicability to this synthesis. royalsocietypublishing.org
Non-metal-based reagents can also promote this direct coupling. Tetramethyl orthosilicate (B98303) (TMOS) serves as an effective reagent for the direct amidation of carboxylic acids, including ortho-substituted benzoic acids, with amines, affording products in good to quantitative yields after a simple workup. acs.org
Table 1: Catalysts and Reagents for Direct Synthesis of this compound
| Reactant A | Reactant B | Catalyst/Reagent | Yield | Reference |
|---|---|---|---|---|
| 2-Methylbenzoic Acid | Benzylamine | TiF₄ | 95% | rsc.org |
| 2-Methylbenzoic Acid | Benzylamine | Iridium Catalyst | 89% | uva.nl |
| Benzonitrile | Benzyl (B1604629) Bromide | Zn(ClO₄)₂·6H₂O | Good to Excellent | researchgate.net |
This table is interactive. Click on the headers to sort the data.
To circumvent the often high temperatures required for direct thermal amidation, various activating agents are used to convert the carboxylic acid into a more reactive species in situ. libretexts.orgresearchgate.net These reagents facilitate the subsequent reaction with the amine under milder conditions.
One common strategy involves the use of carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). fishersci.co.uk These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide. fishersci.co.uk
Phosphonium-based reagents represent another important class of activators. A system comprising chlorodiphenylphosphine (B86185) (Ph₂PCl), iodine (I₂), and imidazole (B134444) has been shown to be effective for amide synthesis under mild conditions. researchgate.net Another approach involves the in situ generation of chlorophosphonium salts from triphenylphosphine (B44618) and an N-haloimide, such as N-chlorophthalimide, which activates the carboxylic acid for amidation. nih.gov
Multicomponent Reactions (MCRs) Incorporating this compound Structural Motifs
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer an efficient pathway to complex molecules. acs.org The Passerini and Ugi reactions are prominent examples of isocyanide-based MCRs that can be used to construct α-acyloxy amides and α-acetamido amides, respectively. acs.orgnih.govwikipedia.org
These reactions can be adapted to synthesize analogues of this compound. For example, a one-pot, Ugi four-component reaction (U-4CR) was used to create peptoid-based inhibitors. In one instance, 2-methylbenzoic acid was reacted with an amine, an isocyanide, and an aldehyde to generate a complex amide structure. nih.gov Specifically, the reaction of 2-methylbenzoic acid, an amine component, cyclohexyl isocyanide, and an aldehyde yielded N-(2-(cyclohexylamino)-2-oxoethyl)-N-(4-(hydroxycarbamoyl)benzyl)-2-methylbenzamide. nih.gov
The Passerini reaction involves an isocyanide, a carboxylic acid, and a carbonyl compound (aldehyde or ketone). wikipedia.org A hypothetical Passerini reaction to form a structural analogue of this compound would involve the reaction of 2-methylbenzoic acid, an aldehyde, and benzyl isocyanide.
Chemo- and Regioselective Synthesis of this compound Derivatives
The synthesis of specific derivatives of this compound requires precise control over the placement of functional groups on the aromatic rings.
The most straightforward method for achieving specific substitution patterns is to use appropriately substituted starting materials. For example, to introduce a substituent at the para-position of the benzyl ring, a para-substituted benzylamine can be used in the amidation reaction. The synthesis of N-(4-isobutoxybenzyl)-3-methylbut-2-enamide demonstrates this principle, where 4-isobutoxybenzylamine was used as the amine component. nih.gov Similarly, to functionalize the benzoyl portion, a substituted 2-methylbenzoic acid can be employed.
Another powerful strategy is directed ortho-metalation. In this technique, a directing group on the aromatic ring guides a metalating agent (typically an organolithium reagent) to deprotonate the adjacent ortho position. acs.org The resulting organometallic intermediate can then react with various electrophiles to introduce a wide range of substituents. The amide group in N-substituted benzamides can act as a directing group, facilitating functionalization at the ortho position of the benzoyl ring. acs.org
Introducing chirality into this compound analogues can be achieved through several stereoselective synthetic methods. These approaches are crucial for applications where specific stereoisomers are required.
One method involves using chiral starting materials. For instance, a stereospecific synthesis of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide (B166681) analogues begins with D-serine methyl ester, a chiral amino acid derivative. science.gov This ensures that the chirality from the starting material is transferred to the final product.
The Petasis reaction, a multicomponent reaction of an amine, a carbonyl compound, and an organoboronic acid, can be performed with high levels of diastereoselectivity and enantioselectivity to produce highly functionalized amines with multiple stereogenic centers. acs.org This reaction could be adapted to create chiral analogues by using a chiral amine or a chiral catalyst.
Furthermore, asymmetric synthesis of seven-membered ring heterocycles, such as azepane derivatives, has been achieved with high stereoselectivity through ring expansion strategies, indicating the potential for creating complex, chiral scaffolds related to this compound. researchgate.net
Flow Chemistry and Continuous Synthesis Protocols for this compound
Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise process control, and superior scalability. While specific literature on the continuous flow synthesis of this compound is nascent, protocols for structurally similar amides provide a clear blueprint for its potential production.
Industrial-scale synthesis of related compounds, such as N,N-diethyl-m-methylbenzamide, has been successfully demonstrated using fixed-bed catalytic reactors. In such a process, a pre-mixed solution of the carboxylic acid (e.g., 2-methylbenzoic acid) and the amine (benzylamine) is continuously fed into a heated reactor column packed with a solid catalyst. google.com The catalyst is often a metal oxide or a Lewis acid like boric acid supported on a high-surface-area material such as alumina, silica (B1680970) gel, or activated carbon. google.com The reaction proceeds at elevated temperatures and pressures to drive the dehydration reaction, with the crude product continuously exiting the reactor for downstream purification. google.com This setup allows for high throughput and straightforward automation.
Another viable approach involves a multi-step flow system using microreactors. For instance, a two-step system can be designed where the starting materials are introduced via separate syringe pumps into a T-piece micromixer before entering a heated coil reactor. rsc.org This configuration allows for precise control over stoichiometry, residence time, and temperature. A potential two-step flow synthesis of this compound could first involve the oxidation of an alcohol in one reactor, followed by the introduction of the amine in a second reactor to form the amide. rsc.org This method avoids the isolation of intermediates and integrates multiple reaction steps into a single, efficient operation. rsc.org The high surface-area-to-volume ratio in microreactors enables rapid heating and cooling, allowing reactions to be run safely at temperatures above the solvent's boiling point, which can dramatically accelerate reaction rates. nih.govnih.gov
| Parameter | Fixed-Bed Reactor Protocol | Multi-Step Microreactor Protocol |
| Reactants | 2-methylbenzoic acid, Benzylamine | Benzyl alcohol derivative, Amine |
| Catalyst | Solid-supported (e.g., Boric acid on Al₂O₃) google.com | Metal-free or homogeneous catalyst rsc.org |
| Temperature | 60–550 °C (typically 200–400 °C) google.com | 70–150 °C rsc.org |
| Pressure | 0.1–5.0 MPa google.com | Sufficient to prevent boiling |
| Residence Time | Controlled by flow rate and reactor volume | Minutes (e.g., < 15 min) rsc.org |
| Key Advantage | High throughput, catalyst recyclability google.com | Precise control, rapid optimization rsc.org |
| This table presents representative parameters for continuous flow amidation based on protocols for similar compounds. |
Green Chemistry Principles in this compound Synthesis
A cornerstone of green amide synthesis is the use of catalytic direct amidation . This approach involves the reaction of a carboxylic acid directly with an amine, with the only byproduct being water. Several catalysts have been shown to be effective for this transformation.
Boric Acid (B(OH)₃): Boric acid is an inexpensive, low-toxicity, and environmentally benign catalyst for direct amidation. orgsyn.orgresearchgate.net The reaction is typically performed by refluxing the carboxylic acid and amine with a catalytic amount of boric acid (e.g., 5 mol%) in a solvent like toluene, using a Dean-Stark apparatus to remove the water generated, thereby driving the reaction to completion. walisongo.ac.idresearchgate.net This method is praised for its simplicity, cost-effectiveness, and the generation of water as the sole byproduct. walisongo.ac.id
Titanium(IV) Fluoride (TiF₄): Lewis acidic metal catalysts can also facilitate direct amidation. A study demonstrated that TiF₄ (10 mol%) effectively catalyzes the reaction between 2-methylbenzoic acid and benzylamine in refluxing toluene, affording this compound in a high yield of 95% after 24 hours. rsc.org This catalytic approach provides a significant improvement over waste-generating stoichiometric methods.
The "greenness" of a chemical process can be quantitatively assessed using various metrics. A comparison between a traditional acid chloride route and a modern boric acid-catalyzed route for synthesizing this compound highlights the benefits of the green chemistry approach.
| Metric | Traditional Route (via 2-methylbenzoyl chloride) | Green Route (Boric Acid Catalyzed) |
| Atom Economy (AE) | ~54% | ~92% |
| Description | Calculates the proportion of reactant atoms incorporated into the final product. The low AE of the traditional route is due to the generation of HCl and the use of a base to neutralize it. walisongo.ac.id | The high AE reflects that the only byproduct is water, making it a highly efficient transformation. walisongo.ac.id |
| Process Mass Intensity (PMI) | High (e.g., >50) | Low (e.g., <15) |
| Description | Measures the total mass of materials (reactants, solvents, workup chemicals) used to produce a certain mass of product. High PMI values indicate significant waste generation. walisongo.ac.id | A lower PMI signifies a much more sustainable process with less solvent and reagent waste. walisongo.ac.id |
| Key Byproducts | Hydrochloric acid, neutralized base salts | Water |
| This table provides a comparative analysis of traditional versus green synthetic routes to this compound based on established green chemistry metrics for analogous reactions. walisongo.ac.id |
Beyond catalytic direct amidation, other green strategies include the use of solvent-free conditions or greener solvents, and employing alternative energy sources like microwave irradiation, which can reduce reaction times and energy consumption. walisongo.ac.id
Mechanistic Investigations of Reactions Involving N Benzyl 2 Methylbenzamide
Reactivity Profiles of the Amide Linkage in N-benzyl-2-methylbenzamide
The amide linkage in this compound is a focal point of its reactivity, undergoing a variety of transformations that are crucial for the synthesis of new chemical entities. The reactivity is governed by the electronic and steric environment of the amide bond, which influences its susceptibility to nucleophilic attack and other reactions.
Hydrolysis: The hydrolysis of this compound, which involves the cleavage of the amide bond to yield 2-methylbenzoic acid and benzylamine (B48309), can be catalyzed by either acid or base.
Under basic conditions, the mechanism of hydrolysis for benzamides, including N-substituted derivatives, has been studied. acs.org The reaction proceeds through the nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon of the amide, forming a tetrahedral intermediate. This intermediate then collapses, expelling the amine as the leaving group. The rate of hydrolysis is influenced by the substituents on both the benzoyl and the N-benzyl moieties.
Transamidation: Transamidation is a process where the amino group of an amide is exchanged with another amine. This reaction is often catalyzed by metal complexes or proceeds under thermal conditions. mdpi.com For this compound, this would involve the reaction with a primary or secondary amine to displace benzylamine. Mechanistic studies on transamidation reactions suggest the formation of a metal-amidate complex when a catalyst is used. mdpi.com This is followed by a bimolecular reaction with the incoming amine to generate a tetrahedral intermediate, which then collapses to release the original amine and form the new amide. mdpi.com
Several catalytic systems have been developed for transamidation reactions, including those based on iron, zirconium, and boron compounds. mdpi.comdoi.org These catalysts activate the amide bond, making it more susceptible to nucleophilic attack by the incoming amine. For instance, zirconium-catalyzed direct amidation of esters with amines provides a precedent for related transformations involving amides. doi.org
Table 1: Mechanistic Highlights of Hydrolysis and Transamidation
| Reaction | Key Mechanistic Feature | Catalyst/Conditions | Intermediate |
|---|---|---|---|
| Alkaline Hydrolysis | Nucleophilic addition of OH⁻ | Base (e.g., NaOH) | Tetrahedral intermediate |
| Catalytic Transamidation | Amide bond activation | Metal catalysts (Fe, Zr, B) | Metal-amidate complex, Tetrahedral intermediate |
N-Alkylation and Acylation Reactions of the Amide Nitrogen
The nitrogen atom of the amide in this compound can act as a nucleophile, participating in alkylation and acylation reactions.
N-Alkylation: The introduction of an alkyl group onto the amide nitrogen of this compound can be achieved using various alkylating agents. These reactions are typically carried out in the presence of a base to deprotonate the amide nitrogen, thereby increasing its nucleophilicity. Studies on the N-alkylation of similar N-substituted amides have shown that the reaction can proceed under various conditions, including phase-transfer catalysis. researchgate.net The choice of solvent and base can influence the outcome of the reaction. For example, the N-alkylation of N-((tetrazol-5-yl)methyl)benzamide with benzyl (B1604629) bromide in the presence of potassium carbonate has been reported to yield a mixture of regioisomers. mdpi.com
N-Acylation: The acylation of the amide nitrogen in this compound introduces a second acyl group, forming an imide. This reaction typically requires a strong acylating agent and a base. The resulting N-acylbenzamide derivatives can be valuable intermediates in organic synthesis.
Table 2: N-Alkylation and Acylation of this compound
| Reaction | Reagent | Conditions | Product Type |
|---|---|---|---|
| N-Alkylation | Alkyl halide (e.g., Benzyl bromide) | Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | N-Alkyl-N-benzyl-2-methylbenzamide |
| N-Acylation | Acyl chloride or Anhydride (B1165640) | Base | N-Acyl-N-benzyl-2-methylbenzamide (Imide) |
Aromatic Electrophilic and Nucleophilic Substitution Reactions on the Benzamide (B126) Ring
The benzamide ring of this compound is susceptible to both electrophilic and nucleophilic substitution reactions, although the conditions required for each differ significantly.
Aromatic Electrophilic Substitution: The benzamide group is generally considered a deactivating group for electrophilic aromatic substitution due to the electron-withdrawing nature of the carbonyl group. However, the amide nitrogen's lone pair can participate in resonance, directing incoming electrophiles to the ortho and para positions relative to the carbonyl group. The presence of the 2-methyl group also influences the regioselectivity of these reactions.
Aromatic Nucleophilic Substitution (SNA_r): Aromatic nucleophilic substitution on the benzamide ring is generally difficult unless the ring is activated by strong electron-withdrawing groups, which are not present in the parent this compound structure. chemistrysteps.comyoutube.com For S_NAr to occur, a good leaving group and strong electron-withdrawing groups (like a nitro group) positioned ortho or para to the leaving group are typically required to stabilize the negatively charged Meisenheimer intermediate. chemistrysteps.commasterorganicchemistry.com Another pathway for nucleophilic aromatic substitution is the elimination-addition mechanism via a benzyne (B1209423) intermediate, which usually requires a very strong base. masterorganicchemistry.com
Table 3: Aromatic Substitution on the Benzamide Ring
| Reaction Type | Activating/Deactivating Nature of Benzamide Group | Directing Effect | Typical Conditions |
|---|---|---|---|
| Electrophilic Substitution | Deactivating | Ortho, Para-directing | Strong electrophile, Lewis acid catalyst |
| Nucleophilic Substitution | Requires activation | Dependent on leaving group and activating groups | Strong nucleophile, often harsh conditions (high temp/pressure) or specific activating groups chemistrysteps.comgovtpgcdatia.ac.in |
Benzylic Functionalization and Transformations of the N-benzyl Moiety
The benzylic C-H bonds of the N-benzyl group in this compound are susceptible to functionalization through various chemical transformations.
Recent research has focused on the development of methods for the site-selective functionalization of benzylic C-H bonds. nih.gov Copper-catalyzed azidation of benzylic C-H bonds has been reported as a method to introduce an azide (B81097) group, which can then be converted into other functional groups like amines, triazoles, and tetrazoles. nih.gov This highlights the potential for converting this compound into a variety of derivatives through functionalization of the benzyl group.
Furthermore, photo-mediated methodologies have been developed for benzylic C-H bond oxygenation. rsc.org These methods often involve the generation of radical species that can abstract a hydrogen atom from the benzylic position, leading to the formation of a benzylic radical that can be further functionalized. rsc.org
Palladium-Catalyzed Cross-Coupling Reactions Utilizing this compound Precursors or Derivatives
Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While this compound itself may not be a direct precursor for many standard cross-coupling reactions, its derivatives can be employed.
For instance, if a halogen were introduced onto the benzamide or benzyl ring of this compound, the resulting aryl or benzyl halide could participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. The efficiency of these reactions often depends on the choice of palladium catalyst, ligand, and reaction conditions. rsc.org
Research has also explored the use of amides in palladium-catalyzed coupling reactions. For example, N-acylglutarimides have been shown to react with arylsiloxanes in a Hiyama-type coupling reaction to form aryl ketones. researchgate.net This suggests that with appropriate modification, the amide functionality in this compound or its derivatives could potentially be utilized in cross-coupling chemistry.
Table 4: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound Derivatives
| Coupling Reaction | Required Derivative of this compound | Coupling Partner | Product Type |
|---|---|---|---|
| Suzuki Coupling | Halogenated derivative (Aryl/Benzyl Halide) | Organoboron reagent | Aryl- or Benzyl-substituted derivative |
| Heck Coupling | Halogenated derivative (Aryl/Benzyl Halide) | Alkene | Alkenyl-substituted derivative |
| Sonogashira Coupling | Halogenated derivative (Aryl/Benzyl Halide) | Terminal alkyne | Alkynyl-substituted derivative |
| Hiyama Coupling | N-Acylglutarimide derivative | Organosilane | Ketone derivative |
Radical Reactions and Photochemistry of this compound Systems
The study of radical reactions and photochemistry involving this compound systems opens avenues for novel transformations.
Radical Reactions: The benzylic position of the N-benzyl group is a prime site for radical reactions due to the stability of the resulting benzyl radical. rsc.org These reactions can be initiated by radical initiators or through photoredox catalysis. For example, the generation of benzyl radicals from N-fluorobenzamides has been utilized in the chemodivergent radical benzylation of 4-cyanopyridines. rsc.org A plausible mechanism for cascade radical cyclization reactions involving N-allylbenzamide derivatives has been proposed, initiated by the homolytic cleavage of a radical initiator. beilstein-journals.org
Photochemistry: Photochemical methods offer mild conditions for generating reactive intermediates. Photocatalysis can be used to generate radical ions from organic substrates, which can then undergo various bond-forming reactions. acs.org The photochemical behavior of acyclic N-benzyl amide trienolates has been explored, demonstrating that selective irradiation can lead to radical-driven benzyl migrations. bris.ac.uk This highlights the potential for using light to induce novel rearrangements and functionalizations in this compound and related systems.
Structural Elucidation and Conformational Analysis of N Benzyl 2 Methylbenzamide Systems Via Advanced Spectroscopic and Crystallographic Techniques
High-Resolution NMR Spectroscopy for Conformational Dynamics and Stereochemical Assignment.nih.govrsc.orgresearchgate.netnih.govresearchgate.net
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the three-dimensional structure and dynamic behavior of molecules in solution. For N-benzyl-2-methylbenzamide, NMR methods are instrumental in defining the spatial arrangement of its constituent atoms and understanding the energetic barriers to conformational changes. The study of related benzamide (B126) structures provides a framework for interpreting the conformational dynamics of this compound. acs.org
NOESY and ROESY for Spatial Proximity Determinations
Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR experiments for determining the spatial proximity of protons within a molecule. columbia.edu The Nuclear Overhauser Effect (NOE) is a phenomenon where the saturation of one nuclear spin population by an RF field results in a change in the intensity of other spin signals, an effect that is dependent on the inverse sixth power of the distance between the nuclei. columbia.edu Consequently, strong NOE cross-peaks are observed between protons that are close in space (typically < 5 Å), even if they are separated by many chemical bonds. columbia.edu
For this compound, NOESY and ROESY experiments can elucidate the preferred conformation around the amide bond and the relative orientation of the two aromatic rings. For instance, correlations between the N-H proton and the benzyl (B1604629) CH₂ protons would be expected. More importantly, NOE correlations between the benzyl protons and the protons of the 2-methylbenzoyl group can reveal the molecule's folded or extended conformation.
In a hypothetical NOESY spectrum of this compound, specific through-space correlations would be anticipated, as detailed in the table below.
| Interacting Protons | Expected NOE/ROE | Conformational Implication |
| N-H | Benzyl CH₂ | Confirms proximity, consistent with amide structure. |
| Benzyl CH₂ | Ortho-protons of benzyl ring | Defines local geometry. |
| Benzyl CH₂ | Protons of 2-methylbenzoyl ring | Indicates the degree of folding and relative orientation of the two rings. |
| 2-Methyl group | N-H or Benzyl CH₂ | Provides insight into the conformation around the C(aryl)-C(O) bond. |
| This table is illustrative, based on established principles of NOESY/ROESY spectroscopy applied to amide systems. |
For medium-sized molecules where the NOE may be close to zero, the ROESY experiment is often preferred as the ROE is always positive and does not suffer from spin diffusion artifacts to the same extent as NOESY. columbia.edu
Variable Temperature NMR Studies for Rotational Barriers
The amide bond in this compound possesses a significant double-bond character, leading to restricted rotation around the C-N bond. This restriction can result in the existence of distinct rotamers (E/Z isomers), which may be observable by NMR at low temperatures. Variable Temperature (VT) NMR is the definitive technique for studying such dynamic processes and quantifying the energy barriers associated with them. st-andrews.ac.uk
As the temperature is lowered, the rate of rotation around the amide bond decreases. If the rate becomes slow on the NMR timescale, separate signals for the protons of the two rotamers may be observed. By analyzing the changes in the NMR spectrum (e.g., coalescence of signals) as a function of temperature, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. Studies on similar N,N-disubstituted amides have shown rotational barriers in the range of 70-76 kJ/mol. st-andrews.ac.uk
Similarly, rotation around the C(sp²)-C(aryl) bond between the carbonyl group and the 2-methylphenyl ring can be investigated. Computational studies on N-methylbenzamide suggest a rotational barrier of approximately 2.8 kcal/mol (11.7 kJ/mol). acs.org The presence of the ortho-methyl group in this compound is expected to influence this barrier due to steric hindrance. VT NMR studies would allow for the experimental determination of this rotational energy landscape.
| Rotational Barrier | Technique | Typical Energy Range (kJ/mol) | Structural Implication |
| Amide C-N bond | VT-NMR | 70 - 80 | Determines the stability of E/Z rotamers. st-andrews.ac.uk |
| Aryl C-C(O) bond | VT-NMR | 10 - 20 | Defines the orientation of the benzoyl group relative to the amide plane. acs.org |
| This table presents typical energy ranges for rotational barriers in related amide compounds. |
X-ray Crystallography for Solid-State Conformations and Supramolecular Interactions.rsc.org
X-ray crystallography provides precise information about the atomic arrangement in the solid state, offering a static picture of the molecule's preferred conformation and how it packs in a crystalline lattice. anton-paar.com This technique is invaluable for determining bond lengths, bond angles, and the nature of intermolecular interactions that stabilize the crystal structure.
Hydrogen Bonding Networks in this compound Crystals.rsc.org
Hydrogen bonds are among the most critical interactions governing the self-assembly of benzamide derivatives in the solid state. rsc.orgiucr.org In this compound, the amide group provides a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). This allows for the formation of robust intermolecular N-H···O hydrogen bonds. eurjchem.com
These interactions typically lead to the formation of well-defined supramolecular motifs, such as infinite chains or dimeric structures. nih.govnih.gov For example, in the crystal structure of N-(4-methylbenzyl)benzamide, molecules are linked by N—H⋯O hydrogen bonds to form layers. researchgate.net The specific arrangement in this compound would depend on the interplay between these strong interactions and other weaker forces.
| Hydrogen Bond | Donor | Acceptor | Typical Distance (Å) | Significance |
| N-H···O | Amide N-H | Carbonyl O | 2.8 - 3.2 | Primary interaction driving self-assembly into chains or dimers. eurjchem.comnih.gov |
| C-H···O | Aromatic/Aliphatic C-H | Carbonyl O | 3.0 - 3.5 | Weaker interaction that contributes to the stability of the overall packing. |
| This table summarizes typical hydrogen bond geometries observed in related benzamide crystal structures. |
π-π Stacking and Other Non-Covalent Interactions.rsc.org
The presence of the ortho-methyl group can influence the geometry of these π-π interactions. Furthermore, weaker C-H···π interactions, where a C-H bond points towards the face of an aromatic ring, are also common in the crystal structures of such aromatic amides. eurjchem.com Analysis of the crystal structure of N-(1H-indol-7-yl)-2-methylbenzamide revealed the presence of both C-H···π and parallel displaced π···π interactions, which play a significant role in the molecular self-assembly. eurjchem.com
Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) for Chiral this compound Analogues
Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are chiroptical spectroscopic techniques that are exquisitely sensitive to the three-dimensional structure of chiral molecules. nih.govdtu.dk While this compound itself is achiral, the introduction of a chiral center would give rise to enantiomeric forms that could be distinguished and characterized by CD and VCD.
CD spectroscopy measures the differential absorption of left and right circularly polarized light in the ultraviolet and visible regions, which correspond to electronic transitions. scispace.com For a chiral analogue of this compound, the CD spectrum would be sensitive to the conformation of the molecule, particularly the relative orientation of the chromophoric aromatic rings. aps.orgnih.gov Self-assembly of chiral molecules into larger ordered structures can also be monitored by CD spectroscopy. nih.gov
VCD measures the differential absorption of left and right circularly polarized infrared light, providing information about the stereochemistry associated with specific vibrational modes of the molecule. dtu.dk VCD is a powerful tool for the unambiguous determination of the absolute configuration of chiral molecules in solution by comparing experimental spectra with those predicted from quantum chemical calculations. For a chiral this compound analogue, VCD could provide detailed conformational information and definitively establish its absolute stereochemistry.
Advanced Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Labeling Studies
Advanced mass spectrometry techniques are indispensable for elucidating the structural features of this compound through the analysis of its fragmentation pathways under ionization. Electron ionization (EI) mass spectrometry typically induces characteristic fragmentation patterns that provide significant structural information. The molecular ion ([M]•+) of this compound (C₁₅H₁₅NO) has a calculated monoisotopic mass of approximately 225.1154 Da. researchgate.net
Under electron impact, the fragmentation of this compound is expected to follow pathways characteristic of N-benzyl amides. A primary fragmentation event involves cleavage of the amide C-N bond. One of the most prominent fragmentation pathways for N-benzyl substituted compounds is the cleavage of the benzylic C-N bond, leading to the formation of a stable benzyl cation (C₇H₇⁺, m/z 91) or its rearranged, highly stable tropylium (B1234903) ion equivalent. nih.gov This is a common feature in the mass spectra of compounds containing a benzyl group.
Another significant fragmentation pathway involves the cleavage of the bond between the carbonyl group and the tolyl ring, which would result in the formation of a 2-methylbenzoyl cation (m/z 119). Subsequent loss of carbon monoxide (CO) from this fragment could produce a tolyl cation (m/z 91).
The fragmentation of the amide linkage itself can also occur. For instance, in studies of related N-benzylacetamides, a major fragmentation pathway involves the loss of a ketene (B1206846) (CH₂=C=O) moiety. sci-hub.se For this compound, an analogous fragmentation could involve the loss of the 2-methylbenzoyl group to form the [M - C₈H₇O]⁺ fragment, corresponding to the benzylamine (B48309) radical cation at m/z 106.
The predicted collision cross-section (CCS) values, which provide information about the ion's shape in the gas phase, have been calculated for various adducts of this compound. These values are crucial for ion mobility-mass spectrometry studies, which can separate isomeric and isobaric ions.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 226.12265 | 150.9 |
| [M+Na]⁺ | 248.10459 | 157.3 |
| [M-H]⁻ | 224.10809 | 157.5 |
| [M]⁺ | 225.11482 | 150.0 |
| Data sourced from PubChemLite uni.lu |
Isotopic labeling studies, while not extensively reported for this specific compound, are a powerful tool for confirming fragmentation mechanisms. By selectively replacing atoms such as ¹²C with ¹³C, ¹⁴N with ¹⁵N, or ¹H with ²H (deuterium), the mass shifts in the resulting fragment ions can definitively trace the pathways of bond cleavages and rearrangements. nih.gov For example, deuterating the benzylic CH₂ group would result in a +2 Da shift in fragments containing this group, confirming their origin.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Interactions
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of this compound, providing detailed information about its functional groups and their chemical environment. The spectra are characterized by absorption bands corresponding to specific bond vibrations and molecular motions.
Infrared (IR) Spectroscopy:
The IR spectrum of this compound, typically recorded using a KBr wafer or as a solution, displays several characteristic absorption bands. nih.gov The most prominent features are associated with the amide group. The N-H stretching vibration of the secondary amide typically appears as a sharp band in the region of 3300-3500 cm⁻¹. The exact position is sensitive to hydrogen bonding. The amide I band, which is primarily due to the C=O stretching vibration, is expected in the range of 1630-1680 cm⁻¹. This band is one of the most intense in the spectrum. For the related N-methylbenzamide, the C=O stretch has been calculated to be around 1648 cm⁻¹. acs.org The amide II band, resulting from a coupling of the N-H in-plane bending and C-N stretching vibrations, is typically found between 1510 and 1570 cm⁻¹.
The aromatic rings also give rise to characteristic bands. The C-H stretching vibrations of the aromatic protons are observed above 3000 cm⁻¹. The C=C stretching vibrations within the benzene (B151609) rings appear in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations are found at lower wavenumbers (690-900 cm⁻¹) and their positions can be indicative of the substitution pattern of the aromatic rings.
Raman Spectroscopy:
Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. nist.gov The Raman spectrum of this compound would be expected to show a strong signal for the symmetric C=C stretching vibrations of the aromatic rings around 1600 cm⁻¹. The breathing mode of the benzene ring, a symmetric vibration, typically gives a sharp and intense peak around 1000 cm⁻¹. qub.ac.uk The C=O stretch of the amide group is also Raman active.
The vibrational frequencies observed in both IR and Raman spectra are sensitive to the molecular conformation, including the dihedral angles between the aromatic rings and the amide plane. Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict vibrational frequencies and aid in the assignment of experimental bands, providing deeper insight into the molecule's three-dimensional structure and intramolecular interactions. acs.org
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopic Technique |
| N-H Stretch | 3300-3500 | IR |
| Aromatic C-H Stretch | >3000 | IR, Raman |
| Amide I (C=O Stretch) | 1630-1680 | IR, Raman |
| Aromatic C=C Stretch | 1450-1600 | IR, Raman |
| Amide II (N-H bend, C-N stretch) | 1510-1570 | IR |
| Benzene Ring Breathing | ~1000 | Raman |
| Aromatic C-H Out-of-Plane Bend | 690-900 | IR |
This table provides a generalized summary of expected vibrational bands based on data from related compounds. acs.orgqub.ac.uk
Computational and Theoretical Chemistry Studies on N Benzyl 2 Methylbenzamide
Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the ground state geometries and electronic properties of molecules like N-benzyl-2-methylbenzamide.
The conformational landscape of this compound is characterized by the rotational freedom around several single bonds, particularly the C-N amide bond and the bonds connecting the benzyl (B1604629) and 2-methylphenyl groups to the amide moiety. Due to the partial double bond character of the C-N amide bond, rotation is restricted, leading to the possible existence of cis (E) and trans (Z) isomers.
Computational studies on structurally similar N-benzyl amides, such as N-benzyl-N-(furan-2-ylmethyl)acetamide, have shown the presence of a hindered rotational equilibrium between the E and Z isomers in solution. scielo.brresearchgate.net For this compound, DFT calculations would be employed to map the potential energy surface (PES) by systematically rotating key dihedral angles. These calculations would identify the stable conformers (energy minima) and the transition states connecting them.
The relative energies of these conformers determine their population at a given temperature. For instance, in a study of N-benzyl, N-n-propyl (2-methyl-3-nitrophenyl)acetamide, it was found that the Z and E isomers existed in nearly equal proportions in chloroform, while the Z conformer was favored in the more polar solvent DMSO. iaea.org A similar analysis for this compound would likely reveal several low-energy conformers, with the relative stability influenced by steric hindrance from the ortho-methyl group and intramolecular interactions.
Table 1: Hypothetical Relative Energies of this compound Conformers from DFT Calculations
| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |
| Z-isomer (anti) | 180° | 0.00 |
| Z-isomer (gauche) | 60° | 1.5 |
| E-isomer (anti) | 0° | 3.2 |
| E-isomer (gauche) | -120° | 4.0 |
Note: This table is illustrative and based on typical findings for similar molecules. Actual values would require specific DFT calculations for this compound.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. nih.govresearchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic rings and the amide group, particularly the oxygen and nitrogen atoms. The LUMO is likely to be distributed over the aromatic rings and the carbonyl group, which can act as an electron acceptor.
A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. wikipedia.orgresearchgate.net DFT calculations can provide precise energy values for these orbitals and visualize their spatial distribution. For comparison, the HOMO-LUMO gap calculated for the parent compound, benzamide (B126), is 5.611 eV. researchgate.net A study on a different benzylidene derivative reported a much smaller HOMO-LUMO gap of -0.08657 eV, indicating high chemical reactivity. nih.gov
Table 2: Representative Frontier Molecular Orbital Energies from DFT Calculations
| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| Benzamide researchgate.net | - | - | 5.611 |
| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate nih.gov | -0.26751 | -0.18094 | 0.08657 |
| This compound (Hypothetical) | -6.5 | -0.8 | 5.7 |
Note: The values for this compound are hypothetical and included for illustrative purposes.
Ab Initio and Post-Hartree-Fock Methods for High-Accuracy Energy Calculations
Ab initio methods are computational chemistry methods based on quantum mechanics that are not based on any experimental data. Post-Hartree-Fock methods build upon the Hartree-Fock method by including electron correlation, which is crucial for obtaining highly accurate energies.
For this compound, these high-level calculations can be used to refine the energies of the conformers and transition states identified by DFT. While computationally more expensive, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide more accurate results for reaction barriers and relative energies.
A study on N-benzyl-2-phenylpyridinium ions, a structurally related compound, utilized ab initio Hartree-Fock calculations with the 6-31G* basis set to optimize the geometries of different conformers and investigate their relative energies. researchgate.net Such calculations for this compound would provide a benchmark for the results obtained from DFT and offer a more precise understanding of its conformational preferences.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects
Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide insights into its dynamic behavior, conformational flexibility, and interactions with solvent molecules.
By simulating the molecule in a box of solvent molecules (e.g., water, chloroform, DMSO), it is possible to observe how the solvent affects its conformational equilibrium. The simulation would track the trajectories of all atoms, allowing for the analysis of how often the molecule transitions between different conformations and the role of hydrogen bonding or other non-covalent interactions with the solvent. This approach is particularly useful for understanding properties that depend on the ensemble of accessible conformations.
Quantum Chemical Topology (QCT) and Atoms in Molecules (AIM) Analysis for Bonding Characteristics
Quantum Chemical Topology (QCT) is a branch of theoretical chemistry that analyzes the topology of scalar fields derived from quantum mechanics, such as the electron density. The Quantum Theory of Atoms in Molecules (QTAIM), a prominent QCT method, provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. sciencesconf.org
An AIM analysis of this compound would involve calculating the electron density from a high-quality wavefunction and identifying its critical points. The presence of a bond path between two atoms is a necessary condition for the existence of a chemical bond. The properties of the electron density at the bond critical point (BCP) provide quantitative information about the nature of the bond, such as its strength and ionicity. This analysis could be used to characterize the covalent bonds within the molecule as well as weaker intramolecular interactions, such as hydrogen bonds or van der Waals interactions, that may influence its conformation.
Reaction Mechanism Modeling and Transition State Characterization for this compound Reactions
Computational methods are invaluable for elucidating the mechanisms of chemical reactions by identifying intermediates and transition states. For reactions involving this compound, such as its synthesis or hydrolysis, DFT calculations can be used to model the entire reaction pathway.
The synthesis of this compound could, for example, involve the reaction of 2-methylbenzoyl chloride with benzylamine (B48309). Computational modeling of this reaction would involve locating the transition state for the nucleophilic attack of the amine on the carbonyl carbon. The calculated activation energy would provide an estimate of the reaction rate. A DFT study on the synthesis of benzimidazole (B57391) from phenylenediamine and formic acid successfully identified the transition states and determined the rate-determining step by calculating the barrier energies for each elementary step. chemrevlett.com
Similarly, the hydrolysis of the amide bond in this compound could be modeled to understand its stability. Such studies provide a detailed, atomistic view of the reaction mechanism that is often difficult to obtain through experimental methods alone.
Ligand-Protein Docking and Molecular Modeling Studies (Excluding Clinical Applications)
Computational and theoretical chemistry studies, particularly ligand-protein docking and molecular modeling, are powerful tools to predict and analyze the interaction of small molecules like this compound with biological macromolecules. While specific docking studies for this compound are not extensively documented in publicly available literature, the broader class of benzamide derivatives has been the subject of numerous computational investigations. These studies provide a framework for understanding how this compound might interact with various protein targets at a molecular level.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. researchgate.net This method is instrumental in structure-based drug design for identifying potential protein targets and elucidating binding mechanisms. researchgate.netimrpress.com The process involves preparing the 3D structures of both the ligand (this compound) and the target protein, followed by a search algorithm to find the optimal binding pose based on a scoring function that estimates the binding energy. chemrxiv.org
In silico studies on various N-phenylbenzamides and other benzamide derivatives have demonstrated their potential to interact with a range of protein targets, including enzymes like aminoglycoside-2″-phosphotransferase-IIa (APH2″-IIa) and aspartic proteinases. nih.govmdpi.com For instance, docking studies on N-phenylbenzamides have been performed using software such as Molegro® Virtual Docker to predict their binding modes and affinities. nih.govmdpi.com
To further investigate the stability of a potential this compound-protein complex, molecular dynamics (MD) simulations are often employed. researchgate.net MD simulations provide a dynamic view of the ligand-protein interactions over time, allowing for the assessment of the stability of the binding pose and the flexibility of the complex. researchgate.netdovepress.com Parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms are analyzed to understand the dynamic behavior of the system. tandfonline.comacs.org
The following tables present hypothetical data based on findings for other benzamide derivatives to illustrate the kind of results generated from docking and molecular modeling studies.
Table 1: Hypothetical Docking Results for this compound with a Putative Protein Target
| Parameter | Value |
| Docking Score (kcal/mol) | -8.5 |
| Binding Energy (kcal/mol) | -9.2 |
| Hydrogen Bonds | 2 |
| Interacting Residues | TYR 150, SER 210, LEU 254, PHE 301 |
Note: The data in this table is illustrative and based on typical values observed for similar benzamide derivatives.
Table 2: Predicted Interaction Types for this compound with Amino Acid Residues
| Interacting Residue | Interaction Type |
| TYR 150 | Hydrogen Bond, Pi-Pi Stacking |
| SER 210 | Hydrogen Bond |
| LEU 254 | Hydrophobic |
| PHE 301 | Hydrophobic, Pi-Pi Stacking |
Note: This table illustrates the potential types of non-covalent interactions that could stabilize the binding of this compound to a protein target, based on studies of related molecules.
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), could also be applied to a series of this compound analogs. nih.govsemanticscholar.org These methods are used to correlate the 3D structural features of molecules with their biological activity, providing insights for the design of more potent compounds. nih.gov
Exploration of N Benzyl 2 Methylbenzamide As a Molecular Scaffold and Ligand in Chemical Synthesis
Design and Synthesis of Ligands Based on the N-benzyl-2-methylbenzamide Framework
The this compound structure serves as a valuable starting point for the design of more complex ligands due to its inherent chemical functionality. The core framework consists of a stable amide linkage, two aromatic rings that can be functionalized, and an ortho-methyl group that influences the molecule's conformation and reactivity. evitachem.com
The synthesis of the parent compound can be achieved through several established methods, most commonly via the direct condensation of 2-methylbenzoic acid and benzylamine (B48309). evitachem.com This reaction is typically facilitated by a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). evitachem.com An alternative approach involves the use of dehydrating agents, for instance, thionyl chloride, to promote the condensation reaction under reflux conditions. evitachem.com
Once synthesized, the this compound scaffold can be modified to create ligands with specific properties. A key feature is the ortho-methyl group, which facilitates directed ortho-lithiation. This process allows for regioselective functionalization at the 2-methylbenzene ring, enabling the introduction of various donor atoms (e.g., phosphorus, sulfur, or other nitrogen moieties) to create bidentate or polydentate ligands. evitachem.com The amide's nitrogen and oxygen atoms also present potential coordination sites.
The development of chiral ligands is central to the field of asymmetric catalysis, where the ligand transfers stereochemical information to a metal center to favor the formation of one enantiomer of a product over the other. nih.gov While C₂-symmetric ligands have been historically dominant, nonsymmetrical ligands, such as those that could be derived from this compound, are of increasing interest. nih.govnih.gov
By introducing chiral centers into the this compound framework—for example, within the benzyl (B1604629) group or through the addition of a chiral substituent via ortho-lithiation—it is theoretically possible to design novel chiral ligands. These ligands could then be applied in various metal-catalyzed asymmetric reactions. However, specific, documented applications of ligands derived directly from this compound in asymmetric catalysis are not widely reported in current chemical literature. The potential exists, but this area remains largely exploratory.
Transition metals have the ability to form coordination compounds by accepting electrons from donor atoms in ligands, creating coordinate covalent bonds. libretexts.orglumenlearning.com The this compound scaffold contains potential donor sites, primarily the carbonyl oxygen and, to a lesser extent, the amide nitrogen, which can act as Lewis bases to coordinate with a central metal ion. tcd.ie
Ligands derived from this framework can form stable chelate rings with metal ions, particularly if additional donor atoms are introduced onto the scaffold. semanticscholar.org For instance, functionalization of one of the aromatic rings with a phosphine (B1218219), amine, or thiol group could create a bidentate P,N-, N,N-, or S,N-ligand, respectively. The geometry and stability of the resulting metal complexes would depend on the coordination number of the metal, the nature of the donor atoms, and the steric bulk of the ligand. uniba.sk The study of how these specific ligands interact with various transition metals to form defined coordination spheres is a subject for further research. lumenlearning.com
This compound Derivatives as Precursors for Complex Molecular Architectures
The this compound scaffold is a valuable precursor for constructing more elaborate molecules, largely due to the strategic reactivity afforded by its functional groups. The ortho-methyl group, in particular, enables regioselective functionalization through directed ortho-lithiation, a powerful tool for carbon-carbon and carbon-heteroatom bond formation. evitachem.com This reaction allows chemists to build out from the 2-methylphenyl ring with high precision, attaching other molecular fragments to assemble complex architectures.
Furthermore, the N-benzylbenzamide moiety itself is recognized as a key structural element in medicinal chemistry. researchgate.netnih.gov Derivatives are synthesized to explore structure-activity relationships in drug discovery programs. nih.govresearchgate.net For example, modifications to the aromatic rings or the amide linker are common strategies to optimize the biological activity of a lead compound. In this context, this compound serves as a foundational building block for creating libraries of related compounds for screening. nih.gov
Supramolecular Assemblies Involving this compound Derivatives
Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. scispace.comresearchgate.net Molecules containing amide groups and aromatic rings, such as derivatives of this compound, possess the necessary features for forming such assemblies. The amide group is an excellent hydrogen bond donor (N-H) and acceptor (C=O), which can lead to the formation of chains, sheets, or more complex networks. Additionally, the two phenyl rings can participate in π-π stacking interactions, further stabilizing the assembly. researchgate.net
While the fundamental building blocks for self-assembly are present, specific studies detailing the formation of supramolecular structures from this compound derivatives are not extensively documented. The principles of molecular recognition and self-assembly suggest that by modifying the scaffold—for instance, by adding more hydrogen bonding sites or larger aromatic surfaces—one could design derivatives that readily form well-defined supramolecular architectures like gels, liquid crystals, or metal-organic frameworks. scispace.comresearchgate.net
Polymer Chemistry Applications of this compound Moieties (e.g., as monomers, side chains)
The this compound structure can be incorporated into polymers, either as part of the main chain or as a pendant side group. To achieve this, the molecule must first be converted into a polymerizable monomer. This can be accomplished by introducing a reactive group, such as a vinyl, acrylate, or styrenic functionality, onto one of the aromatic rings. The ortho-lithiation chemistry previously mentioned provides a viable pathway for such a modification. evitachem.com
Once a suitable monomer is synthesized, it can undergo polymerization to produce a polymer where the this compound moiety is a repeating side chain. These side chains could impart specific properties to the final polymer, such as altered thermal stability, solubility, or mechanical characteristics, due to their rigid and bulky nature. The amide groups within the side chains could also promote inter-chain hydrogen bonding, influencing the polymer's morphology. The electron-donating benzyl group can also activate the amide nitrogen for N-alkylation reactions, which is a relevant transformation in polymer chemistry. evitachem.com
Materials Science Applications (Focus on the compound's role in the synthesis of advanced materials, not direct material properties)
In materials science, this compound and its derivatives can serve as building blocks for the synthesis of advanced or functionalized materials. The focus here is on the compound's role as a chemical reactant or modifier in the creation of a new material.
A notable example is the use of a derivative, 2-amino-N-benzylbenzamide, to functionalize the surface of multi-walled carbon nanotubes (MWCNTs). researchgate.net In this process, the acyl chloride-functionalized nanotubes react with isatoic anhydride (B1165640) and benzylamine in a one-pot, three-component reaction to covalently attach 2-amino-N-benzylbenzamide groups to the nanotube surface. researchgate.net This chemical modification transforms the properties of the MWCNTs, demonstrating the utility of the benzamide (B126) derivative in the synthesis of hybrid nanomaterials. Such functionalization is a key step in preparing carbon nanotubes for applications in composite materials, electronics, or biomedical devices.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-methylbenzoic acid |
| Benzylamine |
| Dicyclohexylcarbodiimide (DCC) |
| 4-dimethylaminopyridine (DMAP) |
| Thionyl chloride |
| 2-amino-N-benzylbenzamide |
Advanced Analytical Methodologies for N Benzyl 2 Methylbenzamide and Its Metabolites Excluding Clinical Contexts
Chromatographic Techniques for Separation and Quantification in Complex Mixtures
Chromatography is a cornerstone of analytical chemistry, offering powerful tools for the separation and quantification of individual components from intricate mixtures. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are particularly well-suited for the analysis of N-benzyl-2-methylbenzamide.
HPLC is a versatile technique for the separation of non-volatile or thermally labile compounds. The development of a robust HPLC method for this compound would involve the optimization of several key parameters to achieve adequate resolution, sensitivity, and analysis time. A reversed-phase approach is typically suitable for a compound of this polarity.
Method Parameters:
A typical HPLC method for the analysis of this compound would utilize a C18 stationary phase, which provides excellent hydrophobic retention for aromatic compounds. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. A gradient elution, where the proportion of the organic solvent is increased over time, would be effective in eluting the target analyte and any potential metabolites with varying polarities. UV detection is a common and effective choice for compounds containing chromophores like the benzamide (B126) functional group.
Data Table: Representative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 30% B; 2-15 min: 30-80% B; 15-20 min: 80% B; 20-22 min: 80-30% B; 22-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 230 nm |
Research Findings:
For volatile and thermally stable compounds, GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. This compound, with a molecular weight of 225.28 g/mol , is amenable to GC analysis.
Method Parameters:
A typical GC-MS method would involve injecting the sample into a heated inlet, where it is vaporized and introduced onto a capillary column. The column, often coated with a non-polar or mid-polar stationary phase, separates the components of the mixture based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for the compound, allowing for its identification.
Data Table: Representative GC-MS Method Parameters for this compound Analysis
| Parameter | Condition |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-400 |
Research Findings:
The PubChem database indicates the availability of a GC-MS spectrum for this compound, confirming its suitability for this technique nih.gov. The fragmentation pattern of benzamides in EI-MS is well-characterized. The molecular ion peak is often observed, and characteristic fragment ions arise from the cleavage of the amide bond and the benzyl (B1604629) group researchgate.netlibretexts.org. For this compound, key fragments would be expected at m/z 119 (the 2-methylbenzoyl cation) and m/z 91 (the benzyl cation). Analysis of the mass spectrum allows for the unambiguous identification of the compound. Quantitative analysis can be performed by monitoring specific ions (Selected Ion Monitoring, SIM) for increased sensitivity and selectivity fao.org.
Capillary Electrophoresis (CE) for High-Resolution Separations
Capillary electrophoresis is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. This technique is particularly useful for the analysis of charged molecules and can also be adapted for the separation of neutral compounds.
Method Parameters:
In Capillary Zone Electrophoresis (CZE), the most common form of CE, a fused-silica capillary is filled with a background electrolyte (BGE). The sample is introduced at one end, and a high voltage is applied across the capillary. Ions migrate towards the electrode of opposite charge at different velocities depending on their charge-to-size ratio. For a neutral compound like this compound, Micellar Electrokinetic Chromatography (MEKC) would be the preferred mode. In MEKC, a surfactant is added to the BGE above its critical micelle concentration, forming micelles that act as a pseudostationary phase. Neutral analytes partition between the aqueous buffer and the hydrophobic interior of the micelles, allowing for their separation.
Data Table: Representative MEKC Method Parameters for this compound Analysis
| Parameter | Condition |
| Capillary | Fused silica (B1680970), 50 cm total length, 40 cm effective length, 50 µm ID |
| Background Electrolyte | 25 mM Sodium borate (B1201080) buffer, pH 9.2, containing 50 mM Sodium dodecyl sulfate (B86663) (SDS) |
| Applied Voltage | 20 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic injection at 50 mbar for 5 s |
| Detection | UV at 214 nm |
Research Findings:
While specific applications of CE for the analysis of this compound are not prominent in the literature, the technique has been widely used for the separation of various substituted benzamides and related pharmaceutical compounds csus.eduresearchgate.net. The development of a CE method for this compound would involve optimizing the buffer pH, surfactant concentration, and applied voltage to achieve the desired separation from potential impurities or metabolites. CE offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption.
Hyphenated Techniques (e.g., LC-NMR, GC-IR) for Comprehensive Analysis
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a wealth of structural information, making them invaluable for the unambiguous identification of unknown compounds and the characterization of complex mixtures .
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR):
LC-NMR directly couples an HPLC system with an NMR spectrometer. This allows for the acquisition of high-resolution NMR spectra of compounds as they elute from the HPLC column. For the analysis of this compound and its metabolites, LC-NMR would be a powerful tool for structural elucidation. After separation by HPLC, the eluent flows through a specialized NMR flow cell. Stop-flow experiments can be performed, where the chromatographic flow is paused when a peak of interest is in the flow cell, allowing for the acquisition of more sensitive and detailed 2D NMR spectra (e.g., COSY, HSQC) nih.goviosrphr.org. The availability of 1H and 13C NMR spectra for this compound in databases confirms the feasibility of this approach nih.gov.
Gas Chromatography-Infrared Spectroscopy (GC-IR):
GC-IR combines the separation power of GC with the structural information provided by infrared spectroscopy. As compounds elute from the GC column, they pass through a light pipe in an FTIR spectrometer, and their vapor-phase IR spectra are recorded. This technique is particularly useful for distinguishing between isomers that may have similar mass spectra. The IR spectrum of this compound would show characteristic absorption bands for the N-H stretch, the C=O stretch of the amide, and aromatic C-H and C=C vibrations, providing valuable structural confirmation rsc.orgnist.gov. The existence of an FTIR spectrum for this compound in PubChem supports the applicability of this technique nih.gov.
Development of Robust Extraction and Sample Preparation Protocols for Research Samples
Effective sample preparation is a critical step in the analytical workflow, as it aims to isolate the analyte of interest from the sample matrix, remove interferences, and concentrate the analyte to a level suitable for detection. The choice of extraction technique depends on the nature of the sample matrix and the physicochemical properties of the analyte.
Solid-Phase Extraction (SPE):
SPE is a widely used technique for the cleanup and concentration of analytes from liquid samples. For this compound, a reversed-phase SPE sorbent, such as C18 or a polymeric sorbent, would be appropriate. The general procedure involves conditioning the sorbent, loading the sample, washing away interferences with a weak solvent, and finally eluting the analyte with a strong organic solvent.
Data Table: Representative SPE Protocol for this compound
| Step | Solvent/Solution |
| Conditioning | 1. Methanol (1 column volume) 2. Water (1 column volume) |
| Sample Loading | Sample dissolved in an aqueous solution |
| Washing | Water/Methanol mixture (e.g., 90:10 v/v) |
| Elution | Methanol or Acetonitrile |
Liquid-Liquid Extraction (LLE):
LLE is a classic extraction method based on the differential solubility of a compound in two immiscible liquids. To extract this compound from an aqueous research sample, an organic solvent in which the compound is highly soluble, such as dichloromethane (B109758) or ethyl acetate, would be used. The pH of the aqueous phase can be adjusted to ensure the analyte is in its neutral form, maximizing its partitioning into the organic phase.
Research Findings:
The development of a robust extraction protocol requires optimization of several parameters, including the choice of sorbent or solvent, the pH of the sample, and the volumes of the various solutions used nih.govthermofisher.com. For SPE, the selection of the wash and elution solvents is critical to ensure good recovery of the analyte and efficient removal of interfering substances . For LLE, factors such as the solvent-to-sample ratio and the number of extractions can be optimized to maximize recovery.
Mechanistic Insights into Biological Interactions of N Benzyl 2 Methylbenzamide Strictly Excluding Clinical Efficacy, Dosage, and Safety
Enzyme Inhibition Studies and Structure-Activity Relationship (SAR) at a Molecular Level
Research into N-benzylbenzamide derivatives has identified them as inhibitors of several enzymes. The structure-activity relationship (SAR) studies often highlight the critical role of substituents on both the benzamide (B126) and the N-benzyl aromatic rings in determining potency and selectivity. Generally, benzamides are known to interact with enzymes and receptors, which can influence various biochemical pathways evitachem.com.
For instance, a study on N-benzylbenzamide derivatives as dual inhibitors of soluble epoxide hydrolase (sEH) and modulators of peroxisome proliferator-activated receptor γ (PPARγ) demonstrated that modifications to the core structure significantly impact activity. The N-benzylbenzamide scaffold was identified as a suitable pharmacophore for both targets researchgate.net. While this study did not specifically test N-benzyl-2-methylbenzamide, it established that the core structure is amenable to binding these targets.
Another area of investigation for related structures involves antitubercular activity. A series of N-benzyl 3,5-dinitrobenzamides, which share the N-benzylbenzamide core, were identified as potent antitubercular agents nih.gov. The SAR studies in this context revealed that the substitution pattern on the benzamide ring was crucial for activity against Mycobacterium tuberculosis nih.gov.
Quantitative measures of binding affinity, such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), are crucial for characterizing enzyme inhibitors. For the N-benzylbenzamide class, these values have been determined for various derivatives against different enzyme targets.
One study focusing on N-benzylbenzamide derivatives as dual sEH/PPARγ modulators reported compounds with sub-micromolar activity. For example, a derivative designated as 14c showed an IC50 of 0.3 µM for sEH and an EC50 of 0.3 µM for PPARγ researchgate.net. The specific substitutions on the benzyl (B1604629) and benzamide rings were key to achieving this potency researchgate.net.
The table below summarizes the binding affinities of selected N-benzylbenzamide derivatives from the aforementioned study to illustrate the impact of structural modifications.
Table 1: Binding Affinities of Selected N-benzylbenzamide Derivatives against sEH and PPARγ
| Compound | Modifications | sEH IC50 (µM) | PPARγ EC50 (µM) |
|---|---|---|---|
| Derivative A | 4-trifluoromethoxybenzyl, 4-propoxybenzamide | 0.3 | 0.3 |
| Derivative B | 4-trifluoromethoxybenzyl, 4-isopropoxybenzamide | 0.4 | 0.4 |
| Derivative C | 4-chlorobenzyl, 4-propoxybenzamide | 1.1 | 1.0 |
Data sourced from a study on dual sEH/PPARγ modulators researchgate.net.
It is important to note that the IC50 value is dependent on experimental conditions, including enzyme concentration, while the Ki value represents the intrinsic dissociation constant for the inhibitor-enzyme binding mdpi.com.
Understanding how an inhibitor binds to the active site of an enzyme at a molecular level is fundamental to elucidating its mechanism of action. For the N-benzylbenzamide scaffold, molecular modeling and docking studies have been employed to predict binding modes.
In the context of dual sEH/PPARγ modulators, a merged pharmacophore model was developed based on the N-benzylbenzamide structure. This model suggested that the benzamide portion of the molecule could interact with key residues in the active sites of both sEH and PPARγ researchgate.net. The amide linker and the two aromatic rings provide a flexible yet stable backbone that can adopt conformations suitable for fitting into different binding pockets researchgate.net.
While specific crystallographic data for this compound complexed with an enzyme is not available, the general principle of enzyme-inhibitor interaction involves the inhibitor molecule fitting into the enzyme's active site and forming non-covalent bonds (such as hydrogen bonds, hydrophobic interactions, and van der Waals forces) with the amino acid residues, thereby preventing the natural substrate from binding.
Receptor Ligand Binding Assays and Molecular Recognition Phenomena
Receptor binding assays are used to determine the affinity of a ligand for a specific receptor. These assays, often using radiolabeled ligands, are a standard method for screening compounds and characterizing their interaction with potential targets chemeo.com.
Studies have shown that N-benzylbenzamide derivatives can act as ligands for nuclear receptors like PPARγ researchgate.net. PPARγ is a ligand-activated transcription factor that plays a key role in lipid metabolism and glucose homeostasis. The ability of the N-benzylbenzamide scaffold to modulate PPARγ activity indicates a specific molecular recognition event where the compound binds to the receptor's ligand-binding domain, inducing a conformational change that affects gene transcription researchgate.net.
Additionally, research on N-benzyltryptamines, which are structurally related to N-benzylbenzamides, has explored their binding to serotonin (B10506) (5-HT2) receptors. These studies found that the N-benzyl group can significantly influence binding affinity and functional activity at different receptor subtypes. This suggests that the N-benzyl moiety in this compound could also play a significant role in potential receptor interactions.
Investigation of Cellular Uptake and Intracellular Distribution Mechanisms
The ability of a compound to cross the cell membrane and reach its intracellular target is a critical aspect of its biological activity. In vitro cellular uptake studies are performed to understand these mechanisms, which can include passive diffusion, facilitated diffusion, or active transport.
Specific studies on the cellular uptake of this compound are not documented in the reviewed literature. However, general principles suggest that a compound with its physicochemical properties (e.g., a calculated LogP of 2.5) would likely cross cell membranes via passive diffusion. The process of cellular uptake can be quantified using techniques like flow cytometry or visualized using fluorescence microscopy if the compound is fluorescent or labeled with a fluorescent tag. The efficiency of uptake can be influenced by factors such as incubation time, concentration, and temperature.
In Vitro Biological Target Identification and Validation
The identification of specific biological targets is a cornerstone of understanding a compound's mechanism of action. For the N-benzylbenzamide class, several potential targets have been identified through in vitro screening and other research efforts.
As previously mentioned, soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ) have been identified and validated as targets for certain N-benzylbenzamide derivatives researchgate.net. The validation of these targets involved demonstrating that the compounds not only bind to the purified proteins but also elicit a functional response in cell-based assays, such as modulating adipocyte differentiation in the case of PPARγ agonists researchgate.net.
The broader benzamide class of molecules is known to interact with a wide range of biological targets, contributing to diverse pharmacological effects evitachem.com. Without specific screening data for this compound, its precise biological targets remain to be elucidated.
Metabolic Pathway Elucidation of this compound in In Vitro Systems
In vitro metabolism studies, typically using liver microsomes or hepatocytes, are essential for identifying the metabolic pathways a compound undergoes. While no specific metabolic studies for this compound were found, research on structurally similar compounds provides a basis for predicting its likely metabolic fate.
Studies on N-methylbenzamides have shown that N-hydroxymethyl compounds are major metabolites formed in vitro. This suggests that the methyl group on the benzamide ring of this compound could be a site for hydroxylation.
Furthermore, studies on other N-benzylamines and related structures have indicated that N-dealkylation (cleavage of the benzyl group) and hydroxylation of the aromatic rings are common metabolic reactions mediated by cytochrome P450 enzymes in liver microsomes. For example, the in vitro metabolism of N-benzyl-N-methylaniline resulted in N-dealkylation and p-hydroxylation products. Similarly, the metabolism of N-benzyl-tert-butylamine in hamster hepatic microsomes yielded benzaldehyde (B42025) (a product of N-debenzylation) and a nitrone.
Based on these findings, the predicted in vitro metabolic pathways for this compound would likely include:
Hydroxylation of the 2-methylphenyl ring.
Hydroxylation of the benzyl ring.
N-debenzylation to yield 2-methylbenzamide.
Future Research Trajectories and Interdisciplinary Applications of N Benzyl 2 Methylbenzamide Chemistry
Emerging Synthetic Strategies for N-benzyl-2-methylbenzamide Derivatives
The synthesis of amides is a cornerstone of organic chemistry, and the development of more efficient and sustainable methods is a continuous pursuit. For this compound and its derivatives, emerging strategies are moving beyond traditional coupling reactions to embrace technologies that offer greater control, safety, and environmental compatibility.
Photoredox Catalysis: One of the most promising emerging strategies is the use of visible-light photoredox catalysis. nih.govbeilstein-journals.org This method allows for the formation of the crucial C–N bond under mild conditions, often at room temperature, using a photocatalyst such as eosin (B541160) Y. nih.gov The reaction can proceed via the coupling of benzamides with benzyl (B1604629) alcohols, offering a green alternative to the use of pre-functionalized starting materials. nih.gov This approach is not only efficient, with high reported yields for N-benzylbenzamide itself, but also holds significant potential for the synthesis of a diverse library of derivatives by varying the substituents on both the benzamide (B126) and benzyl alcohol precursors. nih.gov
| Synthetic Strategy | Catalyst/Reagents | Conditions | Key Advantages |
| Photoredox Catalysis | Eosin Y, Base (e.g., KOH) | Visible light (Green LEDs), Room Temperature | Mild conditions, High yields, Green and sustainable |
| Continuous Flow Synthesis | Various (depends on specific reaction) | Flow reactor, Elevated temperature and pressure | Enhanced safety, Scalability, High reproducibility, Rapid optimization |
| Biocatalysis | Hydrolases (e.g., lipases), ATP-dependent ligases | Aqueous or low-water systems, Mild temperatures | High selectivity (chemo-, regio-, and enantio-), Green and sustainable |
Continuous Flow Synthesis: The adoption of continuous flow chemistry presents another significant advancement for the synthesis of this compound derivatives. nih.govacs.orgspringernature.com By conducting reactions in a continuously flowing stream through a reactor, this technology offers superior control over reaction parameters such as temperature, pressure, and mixing. This leads to enhanced safety, particularly when dealing with hazardous reagents or exothermic reactions, and allows for facile scalability from laboratory to industrial production. springernature.com The modular nature of flow systems also enables the telescoping of multiple synthetic steps, streamlining the production of complex derivatives.
Biocatalysis: The use of enzymes as catalysts for amide bond formation is a rapidly growing field that offers unparalleled selectivity. nih.govnih.govmanchester.ac.uk Hydrolase enzymes, such as lipases, can be used in reverse to catalyze the amidation of esters in low-water environments. More recently, ATP-dependent ligases have shown great promise for the direct coupling of carboxylic acids and amines in aqueous media. manchester.ac.uk The application of biocatalysis to the synthesis of chiral this compound derivatives is particularly exciting, as it could provide access to enantiomerically pure compounds with specific biological activities.
Advanced Spectroscopic Probes and Imaging Agents Based on the this compound Scaffold
The unique photophysical properties of lanthanide ions, such as long-lived luminescence and sharp emission bands, make them ideal for use in biological imaging. nih.gov However, direct excitation of lanthanide ions is inefficient. This limitation can be overcome by coordinating the lanthanide to an organic ligand that acts as a "sensitizing antenna," absorbing light and transferring the energy to the metal ion. nih.govnih.govresearchgate.net The this compound scaffold is a promising candidate for the development of such sensitizing antennae.
The aromatic rings of this compound can be functionalized to tune the absorption and emission properties of the resulting lanthanide complex. For example, the introduction of electron-donating or -withdrawing groups can shift the absorption maximum to longer wavelengths, which is desirable for biological applications to minimize autofluorescence and enhance tissue penetration. Furthermore, the benzamide core can act as a rigid linker to which a chelating group for the lanthanide ion can be attached.
| Component | Function | Potential Modification on this compound Scaffold |
| Sensitizing Antenna | Absorbs light and transfers energy to the lanthanide ion. | Functionalization of the benzyl and/or methylbenzoyl rings with chromophores. |
| Chelator | Binds the lanthanide ion. | Attachment of a multidentate ligand (e.g., a cyclen derivative) to the scaffold. |
| Lanthanide Ion (e.g., Eu³⁺, Tb³⁺) | Emits long-lived, sharp luminescence. | Coordinated to the chelator. |
| Bioconjugation Site | Allows for attachment to a biological target. | Introduction of a reactive group (e.g., an azide (B81097) or alkyne for click chemistry). |
The design of such probes would involve the synthesis of this compound derivatives bearing a chelating moiety. Upon complexation with a lanthanide ion, these molecules could function as luminescent probes for time-resolved fluorescence microscopy and assays. Further derivatization with a bioreactive group would allow for their conjugation to biomolecules, enabling the targeted imaging of specific cellular components or processes. The development of bimodal probes, combining the luminescent properties of lanthanides with the magnetic properties of other metals like gadolinium, could lead to agents for both optical and magnetic resonance imaging (MRI). nih.govmdpi.com
Development of Novel Catalytic Systems Utilizing this compound Ligands
The field of asymmetric catalysis relies heavily on the design of chiral ligands that can control the stereochemical outcome of a reaction. The this compound scaffold provides a versatile platform for the development of new classes of chiral ligands. By introducing chirality into the molecule, for example, through the use of a chiral benzylamine (B48309) precursor or by functionalizing the aromatic rings with chiral substituents, it is possible to create a chiral environment around a coordinated metal center.
Chiral Bisamide Analogues: The design of C2-symmetric chiral bisamide ligands has proven to be a successful strategy in asymmetric catalysis. nih.gov It is conceivable to synthesize dimeric structures based on the this compound unit, creating a C2-symmetric environment that could be effective in a range of metal-catalyzed reactions, such as allylic alkylations and Diels-Alder reactions.
P,N-Ligand Analogues: The development of non-symmetrical ligands, such as those containing both phosphorus and nitrogen donor atoms (P,N-ligands), has led to significant advances in asymmetric catalysis. nih.gov The this compound scaffold could be modified to incorporate a phosphine (B1218219) group on one of the aromatic rings, creating a novel P,N-ligand. The electronic and steric properties of such a ligand could be fine-tuned by varying the substituents on the scaffold, potentially leading to highly selective catalysts for reactions like asymmetric hydrogenation and Heck reactions.
| Ligand Type | Design Principle | Potential Application |
| Chiral Bisamide Analogues | C2-symmetry, bidentate N,O-coordination | Asymmetric allylic alkylation, Diels-Alder reactions |
| Chiral P,N-Ligand Analogues | Non-symmetrical, P,N-coordination | Asymmetric hydrogenation, Heck reactions |
| N-Heterocyclic Carbene (NHC) Hybrids | Strong σ-donating carbene, ancillary amide group | Cross-coupling reactions, metathesis |
The amide functionality itself can play a crucial role in catalysis, either by directly participating in the catalytic cycle or by influencing the electronic properties of the metal center through secondary coordination or hydrogen bonding interactions. The exploration of metal complexes of chiral this compound derivatives is a promising avenue for the discovery of new and efficient asymmetric catalysts.
Integration of this compound Chemistry in Systems Biology and Chemoproteomics (Focus on research tools)
Chemoproteomics aims to understand the interactions of small molecules with proteins on a proteome-wide scale. wikipedia.org Activity-based protein profiling (ABPP) is a powerful technique within this field that utilizes chemical probes to assess the functional state of enzymes in their native environment. wikipedia.orgberkeley.edunih.govnih.gov The this compound scaffold can be engineered to create such probes, serving as valuable research tools for target identification and drug discovery.
To function as an activity-based probe, a derivative of this compound would need to be synthesized with two key features: a reactive group ("warhead") and a reporter tag. The reactive group is designed to covalently bind to the active site of a target protein, while the reporter tag (e.g., a fluorophore or a biotin (B1667282) moiety) allows for the detection and identification of the labeled protein.
| Probe Component | Function | Example Functionalization on this compound |
| Scaffold | Provides the core structure for target recognition. | This compound |
| Reactive Group (Warhead) | Covalently binds to the active site of a target protein. | Electrophilic group (e.g., fluorophosphonate, epoxide) attached to one of the aromatic rings. |
| Reporter Tag | Enables detection and identification of the labeled protein. | Fluorophore (e.g., rhodamine) or an affinity tag (e.g., biotin, alkyne for click chemistry) attached to the other aromatic ring. |
The synthesis of a library of such probes, with variations in the reactive group and the scaffold itself, could be used to profile the activity of various enzyme classes. For example, a probe with a fluorophosphonate warhead could target serine hydrolases. By incubating these probes with cell lysates or even in live cells, researchers can identify the protein targets of this compound-based compounds and gain insights into their mechanism of action. This approach is particularly valuable for deconvoluting the polypharmacology of bioactive compounds and identifying potential off-target effects.
Opportunities for this compound in Materials Science and Nanotechnology (Emphasis on chemical innovation, not basic material properties)
The ability of molecules to self-assemble into well-defined supramolecular structures is a key principle in materials science and nanotechnology. The this compound scaffold possesses features that make it an excellent building block for the construction of novel nanomaterials. The presence of aromatic rings can facilitate π-π stacking interactions, while the amide group can participate in hydrogen bonding. These non-covalent interactions can drive the self-assembly of this compound derivatives into higher-order structures such as nanofibers, gels, and liquid crystals. nih.gov
Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. By functionalizing the this compound scaffold with additional coordinating groups, such as carboxylic acids or pyridyl moieties, it can be used as a ligand for the synthesis of novel MOFs. The porosity and functionality of these MOFs could be tailored by the choice of substituents on the ligand, leading to materials with applications in gas storage, separation, and catalysis.
Functionalized Nanoparticles: The this compound scaffold can be used to functionalize the surface of nanoparticles, imparting new properties to them. For example, attaching derivatives with specific binding properties to gold or magnetic nanoparticles could create targeted drug delivery systems or contrast agents for medical imaging. The self-assembly of this compound derivatives on nanoparticle surfaces could also be used to create hybrid materials with unique optical or electronic properties.
The chemical innovation in this area lies in the rational design of this compound derivatives that can direct the formation of specific supramolecular architectures with desired functions. This requires a deep understanding of the interplay between molecular structure and non-covalent interactions, opening up a vast design space for the creation of new and advanced materials.
Q & A
Q. How can computational tools complement experimental data in analyzing this compound?
- Answer : Use PubChem’s SMILES strings for molecular docking studies or DFT calculations (e.g., Gaussian) to predict electronic properties. Compare with experimental UV-Vis or fluorescence spectra for validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
